molecular formula C27H22ClN3O2 B2771545 (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone CAS No. 383892-19-1

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Cat. No.: B2771545
CAS No.: 383892-19-1
M. Wt: 455.94
InChI Key: AJXAHUOZEIEQRZ-UHFFFAOYSA-N
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Description

3-[1-Benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. This intermediate is then subjected to further reactions to introduce the benzoyl and methylphenyl groups. The final step involves the cyclization with a chloroquinoline derivative under specific conditions such as elevated temperatures and the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and kinetics, allowing for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-Benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

3-[1-Benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2/c1-17-8-10-18(11-9-17)24-16-25(31(30-24)27(32)19-6-4-3-5-7-19)22-14-20-12-13-21(33-2)15-23(20)29-26(22)28/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXAHUOZEIEQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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